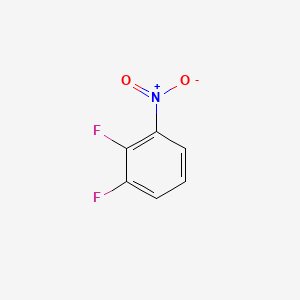

2,3-Difluoronitrobenzene

Description

Contextualization within Fluorinated Nitroaromatic Compound Chemistry

Fluorinated nitroaromatic compounds, a class to which 2,3-difluoronitrobenzene belongs, are of significant interest in synthetic and medicinal chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. a2bchem.com In the context of nitroaromatics, fluorine's high electronegativity enhances the electron-withdrawing nature of the nitro group, which in turn activates the aromatic ring for certain chemical reactions. This heightened reactivity is particularly useful in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis.

The global market for fluorinated compounds is substantial and projected to grow, indicating the increasing importance of molecules like this compound in various industrial applications. mdpi.com These compounds are integral to the synthesis of a wide array of products, including dyes, polymers, pesticides, and pharmaceuticals. mdpi.com The specific arrangement of the fluorine and nitro groups on the benzene (B151609) ring in this compound dictates its unique reactivity and makes it a sought-after precursor for complex molecular architectures. a2bchem.com

Historical Trajectory and Evolution of Research on Difluoronitrobenzene Isomers

Research into difluoronitrobenzene isomers has evolved from foundational synthesis and characterization to more specialized applications. Initially, the focus was on developing efficient synthetic routes to the various isomers, such as 2,4-, 2,5-, and 3,4-difluoronitrobenzene (B149031), alongside the 2,3-isomer. acs.org These methods often involved the nitration of difluorobenzenes or the fluorination of dichloronitrobenzenes. google.comsmolecule.com

Over time, scientific inquiry has shifted towards understanding the distinct properties and reactivity of each isomer. For example, extensive thermochemical studies have been conducted on isomers like 2,4-, 2,5-, and 3,4-difluoronitrobenzene to determine their enthalpies of formation and vaporization, providing crucial data for process optimization. acs.orgresearchgate.net While the role of difluoronitrobenzene compounds was initially considered less prominent, they have become widely used as intermediates in the synthesis of various compounds with significant pharmaceutical and industrial applications. acs.org The regioselective synthesis of certain derivatives, for instance, is achieved through the cyclization of difluoronitrobenzenes. acs.org

The unique electronic effects of the nitro and fluorine substituents in each isomer influence aromatic substitution patterns, a subject of ongoing computational and experimental investigation. smolecule.com This deeper understanding allows chemists to strategically select the appropriate isomer for a desired synthetic outcome, solidifying the importance of difluoronitrobenzene isomers in modern chemical research.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₂ | chemicalbook.comfinetechnology-ind.com |

| Molecular Weight | 159.09 g/mol | chemicalbook.comsimsonpharma.com |

| CAS Number | 6921-22-8 | chemicalbook.com |

| Appearance | Light yellow to yellow liquid | chemicalbook.com |

| Boiling Point | 219.0 ± 20.0 °C (Predicted) | chemicalbook.com |

| Density | 1.450 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| Purity | 97% - 98% | sigmaaldrich.comsigmaaldrich.com |

| Storage | Room Temperature, Sealed in Dry Conditions | chemicalbook.comsigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIJRPBFPLESEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219240 | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-22-8 | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QTH3UG8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3 Difluoronitrobenzene and Its Functionalized Derivatives

Established Reaction Pathways

Traditional synthesis of 2,3-difluoronitrobenzene relies on several well-documented chemical transformations, including the nitration of fluorinated precursors, halogen exchange reactions, and the oxidation of aniline (B41778) derivatives.

Nitration of Fluorinated Benzene (B151609) Precursors

The direct nitration of 1,2-difluorobenzene (B135520) represents a primary route for the synthesis of this compound. This electrophilic aromatic substitution reaction typically involves the use of a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The orientation of the incoming nitro group is directed by the existing fluorine substituents on the benzene ring. While fluorine is an ortho-, para-directing group, the formation of various isomers is possible. The synthesis of related compounds, such as 2,5-difluoronitrobenzene (B1216864) from p-difluorobenzene, has been achieved with high yields using potassium nitrate (B79036) in sulfuric acid at controlled low temperatures, suggesting similar conditions are applicable for this pathway. chemicalbook.com A general method for producing 2,3-difluoroaniline (B47769) involves halogenating 1,2-difluorobenzene and then nitrating the resulting halogenated benzene, which can be accomplished using typical nitration methods like mixed acids. google.com

Halogen Exchange Reactions (e.g., from 2,3-Dichloronitrobenzene)

Halogen exchange (Halex) reactions provide an alternative and industrially significant method for synthesizing fluorinated aromatic compounds. This pathway involves the substitution of chlorine atoms with fluorine atoms, using a suitable fluoride (B91410) source. For the synthesis of this compound, the starting material is 2,3-dichloronitrobenzene (B165493).

This nucleophilic aromatic substitution is facilitated by the electron-withdrawing nature of the nitro group, which activates the chlorine atoms for displacement. The reaction is typically carried out at elevated temperatures using an alkali metal fluoride, such as potassium fluoride (KF), as the fluorinating agent. google.com To improve the solubility and reactivity of the fluoride salt in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427), a phase-transfer catalyst is often employed. google.comgoogle.com

One patented process details the conversion of 2,3-dichloronitrobenzene to 3-chloro-2-fluoronitrobenzene, a key intermediate, by reacting it with potassium fluoride at 180°C in the presence of a phase-transfer catalyst. google.com A subsequent, more forceful halogen exchange step would be required to replace the second chlorine atom to yield the final this compound product.

Table 1: Halogen Exchange Reaction Conditions for 2,3-Dichloronitrobenzene Data sourced from patent literature describing the first fluorine substitution. google.com

| Parameter | Value |

| Starting Material | 2,3-Dichloronitrobenzene |

| Fluorinating Agent | Potassium Fluoride (KF) |

| Catalyst | Tetrabutylphosphonium (B1682233) bromide |

| Temperature | 180°C |

| Reaction Time | 19 hours |

| Conversion | >65% |

| Product | 2-Fluoro-3-chloronitrobenzene |

Oxidation of Fluoroaniline (B8554772) Derivatives (e.g., from 2,3-Difluoroaniline)

The oxidation of an amino group to a nitro group offers a direct synthetic route from a fluoroaniline precursor. The synthesis of this compound can be achieved through the oxidation of 2,3-difluoroaniline. This method is noted in the literature as a known pathway to obtain the target compound, which is otherwise considered difficult to acquire. google.com

A specific and effective method for this transformation involves the use of a potent oxidizing agent generated in situ. One detailed procedure describes the slow, dropwise addition of a solution of 2,3-difluoroaniline in dichloromethane (B109758) to a pre-formed solution of trifluoroperacetic acid at 0°C. chemicalbook.com The oxidizing agent is prepared by reacting hydrogen peroxide (30%) with trifluoroacetic anhydride (B1165640). chemicalbook.com After the reaction is complete, the mixture is warmed to room temperature and stirred overnight. This process yields this compound after extraction and purification. chemicalbook.com

Table 2: Oxidation of 2,3-Difluoroaniline Data sourced from a described laboratory synthesis. chemicalbook.com

| Parameter | Value |

| Starting Material | 2,3-Difluoroaniline (2,3-difluorobenzenamine) |

| Oxidizing System | Hydrogen Peroxide / Trifluoroacetic Anhydride |

| Solvent | Dichloromethane |

| Temperature | 0°C to Room Temperature |

| Yield | 57% |

Advanced and Sustainable Synthesis Strategies

Modern synthetic chemistry is increasingly focused on developing safer, more efficient, and environmentally sustainable processes. Advanced strategies like continuous flow technology and novel catalysis are being applied to the synthesis of nitroaromatic compounds.

Continuous Flow Reactor Applications in Nitroaromatic Synthesis

Continuous flow reactors offer significant advantages over traditional batch reactors for many chemical processes, particularly for highly exothermic and potentially hazardous reactions like nitration. researchgate.net The use of microreactors or flow systems provides superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and a smaller reactor volume, which inherently improves safety. researchgate.net

While specific applications for the continuous flow synthesis of this compound are not extensively detailed, the technology has been successfully applied to the production of other nitroaromatic compounds. For instance, the homogeneous nitration of 2,4-difluoronitrobenzene (B147775) has been studied in continuous-flow microreactors. researchgate.net Furthermore, a continuous nitration method has been patented for the production of 2,3,4-trifluoronitrobenzene, demonstrating the industrial viability of this technology for producing complex fluorinated nitroaromatics. google.com These examples strongly suggest that a continuous flow process could be developed for the nitration of 1,2-difluorobenzene, potentially offering higher yields, better selectivity, and enhanced safety compared to batch processing.

Catalysis in Difluoronitrobenzene Synthesis

Catalysis is crucial for enhancing the efficiency and feasibility of several synthetic routes to this compound, most notably in halogen exchange reactions. The primary challenge in the Halex reaction is the low solubility of inorganic fluorides like KF in organic solvents. Phase-transfer catalysts (PTCs) are employed to overcome this issue.

Quaternary ammonium (B1175870) and phosphonium (B103445) salts, such as tetramethylammonium (B1211777) chloride and tetrabutylphosphonium bromide, as well as crown ethers, are effective PTCs. google.com These catalysts form a complex with the fluoride ion, transporting it from the solid or aqueous phase into the organic phase where it can react with the dichloronitrobenzene substrate. The catalyst is then regenerated, allowing it to facilitate further reactions. The choice of catalyst can significantly impact reaction rates and yields. researchgate.net

More advanced catalytic systems are also being explored. Research into the use of solid catalysts like zeolites shows promise for facilitating halogen exchange reactions under solvent-free conditions, which could lead to greener synthetic processes. rsc.org Additionally, novel systems involving antimony halides, such as antimony pentafluoride (SbF₅) in anhydrous hydrogen fluoride (HF), have been developed for the nucleophilic fluorination of deactivated halogenobenzenes, representing a new frontier in catalysis for these transformations. epo.org

Regioselective Synthetic Approaches

The regioselective synthesis of this compound and its functionalized analogues is critical for ensuring the correct isomeric product is obtained. Two primary strategies have been documented in the literature: the oxidation of a corresponding aniline and the nucleophilic aromatic substitution via halogen exchange.

One direct and effective regioselective method involves the oxidation of 2,3-difluoroaniline. This approach is inherently regioselective as the substitution pattern is predetermined by the starting material. The synthesis is typically carried out by reacting 2,3-difluoroaniline with a potent oxidizing agent mixture, such as hydrogen peroxide in the presence of trifluoroacetic anhydride. The reaction is performed in a suitable solvent like dichloromethane, and the process yields this compound directly. chemicalbook.com

Another significant regioselective approach is the halogen exchange (Halex) reaction, starting from a dichlorinated precursor. For instance, the synthesis of a functionalized derivative, 3-chloro-2-fluoronitrobenzene, is achieved through the reaction of 2,3-dichloronitrobenzene with an alkali metal fluoride, such as potassium fluoride. google.com This reaction selectively replaces one chlorine atom with fluorine. The regioselectivity is influenced by the electronic environment of the benzene ring, where the nitro group activates the halogen atoms towards nucleophilic substitution. This method is particularly useful for producing chlorofluoronitrobenzene intermediates, which can be valuable for further functionalization. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in Research Synthesis

Optimizing reaction conditions is a crucial aspect of synthesizing this compound and its derivatives, with the goal of maximizing product yield and purity. Research efforts have investigated the influence of various parameters, including reactants, catalysts, solvents, and temperature.

In the synthesis of this compound via the oxidation of 2,3-difluoroaniline, reaction conditions have been refined to improve outcomes. The process involves the dropwise addition of trifluoroacetic anhydride to a solution of hydrogen peroxide, followed by the addition of the 2,3-difluoroaniline substrate at a controlled temperature of 0°C. The reaction is then allowed to warm to room temperature and stirred overnight. This careful control of temperature and reagent addition helps to manage the exothermic nature of the reaction and minimize side-product formation, leading to a respectable yield of 57% after purification by flash column chromatography. chemicalbook.com

Table 1: Optimized Conditions for Oxidation of 2,3-Difluoroaniline

| Parameter | Condition |

|---|---|

| Starting Material | 2,3-Difluoroaniline |

| Oxidizing Agents | Hydrogen Peroxide (30% in H₂O), Trifluoroacetic Anhydride |

| Solvent | Dichloromethane |

| Temperature | 0°C initially, then warmed to room temperature |

| Reaction Time | Overnight |

| Purification | Flash column chromatography |

| Reported Yield | 57% |

For the halogen exchange synthesis of 3-chloro-2-fluoronitrobenzene from 2,3-dichloronitrobenzene, optimization focuses on the choice of catalyst and reaction temperature. The process is typically performed without a solvent, using the excess dichloronitrobenzene as the reaction medium, which helps to maintain a stirrable suspension. google.com The use of a phase-transfer catalyst, such as tetramethylammonium chloride or tetrabutylphosphonium bromide, is essential for facilitating the reaction between the solid potassium fluoride and the organic substrate. google.com Research has shown that heating the mixture at 180°C for approximately 19 hours leads to high conversion rates. google.com The molar excess of the dichloronitrobenzene substrate relative to the fluoride source is another key parameter that can substantially increase the yield of the desired product. google.com

Table 2: Optimized Conditions for Halogen Exchange of 2,3-Dichloronitrobenzene

| Parameter | Condition |

|---|---|

| Starting Material | 2,3-Dichloronitrobenzene |

| Fluorinating Agent | Potassium Fluoride (KF) |

| Catalyst | Tetrabutylphosphonium bromide or Tetramethylammonium chloride |

| Solvent | Essentially absent; excess substrate used |

| Temperature | 180°C |

| Reaction Time | 19 hours |

| Reported Conversion | >65% - >70% |

These optimized protocols are vital for the efficient laboratory-scale synthesis of this compound and its derivatives, ensuring high purity and yield for their use as intermediates in the development of pharmaceuticals and other specialized chemical products.

Reaction Chemistry and Mechanistic Investigations of 2,3 Difluoronitrobenzene

Reduction Reactions of the Nitro Moiety

The nitro group of 2,3-difluoronitrobenzene can be readily reduced to an amino group, providing a synthetic route to 2,3-difluoroaniline (B47769), a valuable building block in the pharmaceutical and agrochemical industries.

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups. The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen.

A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for competitive hydrodehalogenation, where the C-F bonds are also cleaved. However, the reduction of the nitro group is generally much faster than the cleavage of the strong C-F bonds under standard hydrogenation conditions. Careful selection of the catalyst and optimization of reaction conditions (temperature, pressure, and reaction time) are crucial to achieve high chemoselectivity and yield the desired 2,3-difluoroaniline without significant dehalogenation byproducts.

Selective Reduction to Intermediate Nitroso or Hydroxylamine (B1172632) Species

The reduction of nitroarenes is a fundamental transformation in organic synthesis, capable of yielding a range of products depending on the reaction conditions and the reducing agent employed. While the complete reduction to anilines is common, the selective reduction of this compound to intermediate species such as 2,3-difluoronitrosobenzene or 2,3-difluorophenylhydroxylamine is a more nuanced process requiring careful control of the reaction parameters.

The partial reduction of nitroaromatics can be achieved using various methodologies, including catalytic hydrogenation and chemical reductants. For instance, the selective hydrogenation of nitro compounds to hydroxylamines can be accomplished using specific catalysts and reaction conditions that prevent over-reduction to the corresponding amine. Similarly, reagents like zinc dust in the presence of ammonium (B1175870) chloride or controlled potential electrolysis are known to facilitate the formation of hydroxylamines from nitroarenes.

While specific detailed research on the selective reduction of this compound to its nitroso or hydroxylamine derivatives is not extensively documented in readily available literature, the general principles of nitroarene reduction can be applied. The choice of a mild reducing agent and careful monitoring of the reaction progress would be crucial to isolate these intermediates.

Table 1: General Conditions for Selective Reduction of Nitroarenes

| Product | Reagents and Conditions |

| Nitrosoarene | Mild reducing agents (e.g., controlled potential electrolysis), often in aprotic solvents. |

| Arylhydroxylamine | Zinc dust/NH₄Cl, catalytic hydrogenation with modified catalysts (e.g., poisoned catalysts), electrochemical reduction. |

It is important to note that the electronic nature of the substituents on the aromatic ring can influence the ease of reduction and the stability of the intermediates. The electron-withdrawing fluorine atoms in this compound may affect the reduction potential of the nitro group.

Electrophilic Functionalization of the Aromatic Ring

Electrophilic aromatic substitution is a cornerstone of arene chemistry, allowing for the introduction of a wide array of functional groups onto the aromatic ring. In the case of this compound, the directing effects of the existing substituents play a critical role in determining the regioselectivity of these reactions. The nitro group is a strong deactivating group and a meta-director, while the fluorine atoms are deactivating yet ortho, para-directing. The interplay of these competing directing effects makes the prediction of the substitution pattern complex.

Halogenation:

The bromination of this compound has been reported to occur under electrophilic conditions. The regiochemical outcome of this reaction is influenced by the combined directing effects of the fluorine and nitro substituents. The fluorine atoms direct incoming electrophiles to the ortho and para positions relative to themselves, while the nitro group directs to the meta position.

Nitration and Sulfonation:

The introduction of an additional nitro group (nitration) or a sulfonic acid group (sulfonation) onto the this compound ring would be challenging due to the already deactivated nature of the ring. However, under forcing conditions (e.g., fuming nitric acid or fuming sulfuric acid), such reactions may proceed. The position of the incoming electrophile would be determined by the complex interplay of the directing effects of the existing substituents. The fluorine atoms would favor substitution at positions 4 and 6, while the nitro group would direct towards position 5.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Electrophilic Reaction | Predicted Major Product(s) | Rationale |

| Bromination | 4-Bromo-2,3-difluoronitrobenzene | The ortho, para-directing effect of the fluorine at C2 directs to C4, which is also meta to the nitro group. |

| Nitration | 4,5-Dinitro-2,3-difluorobenzene | The position is activated by the fluorine atoms and meta to the existing nitro group. |

| Sulfonation | 4-Sulfonyl-2,3-difluoronitrobenzene | Similar to bromination, the directing effect of the fluorine at C2 is likely to be dominant. |

It is important to note that these are predicted outcomes based on general principles of electrophilic aromatic substitution, and experimental verification is necessary to confirm the actual regioselectivity.

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are powerful synthetic tools for the construction of cyclic and heterocyclic systems. While the direct participation of the aromatic ring of this compound in cycloaddition reactions as a diene or dienophile is not commonly reported, the substituents on the ring can be modified to facilitate such transformations.

Diels-Alder Reactions:

The electron-deficient nature of the aromatic ring in this compound makes it a poor diene in a normal-electron-demand Diels-Alder reaction. For it to act as a dienophile, it would require the presence of a suitable diene. However, the aromaticity of the benzene (B151609) ring would need to be overcome, which is energetically unfavorable. More plausible is the modification of the substituents to create a diene or dienophile that can then participate in a Diels-Alder reaction.

Annulation Strategies for Heterocycle Synthesis:

Annulation strategies involving this compound often rely on nucleophilic aromatic substitution of one or both fluorine atoms, followed by intramolecular cyclization to form heterocyclic rings. The nitro group plays a crucial role in activating the fluorine atoms towards nucleophilic attack.

For example, reaction with a binucleophile can lead to the formation of a fused heterocyclic system. The specific nature of the heterocycle formed depends on the nucleophile employed. This approach provides a versatile route to a variety of heterocyclic structures.

Table 3: Potential Annulation Strategies Involving this compound

| Nucleophile | Potential Heterocyclic Product |

| Hydrazine derivatives | Pyrazoles or other nitrogen-containing heterocycles |

| Ethylenediamine | Diazepines or other fused nitrogen heterocycles |

| 1,3-Diketones | Quinolines or related fused systems |

These strategies highlight the utility of this compound as a building block in the synthesis of more complex molecular architectures.

Advanced Spectroscopic and Computational Characterization in Research on 2,3 Difluoronitrobenzene

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is the cornerstone of molecular characterization, providing detailed insights into the structural and electronic makeup of 2,3-difluoronitrobenzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it particularly well-suited for detailed analysis.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. The proton adjacent to the nitro group would likely appear at the lowest field. Complex splitting patterns arise from proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings, which are crucial for assigning each signal to its specific position on the ring.

The ¹³C NMR spectrum provides information on the six unique carbon atoms in the molecule. The carbons directly bonded to the fluorine and nitro groups (C1, C2, and C3) are significantly affected. The C-F carbons exhibit large one-bond coupling constants (¹JCF), while smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) can further complicate the spectrum but also aid in definitive assignments. magritek.com

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for studying fluorinated compounds. huji.ac.il In this compound, two distinct signals are expected for the two fluorine atoms, as they are in chemically non-equivalent environments. Their chemical shifts and the coupling between them (³JFF) provide unambiguous evidence for the 2,3-substitution pattern.

While specific experimental data for this compound is not widely published, expected NMR parameters can be estimated based on data from related isomers and general principles.

Expected ¹H NMR Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-4 | 7.2 - 7.5 | ddd (doublet of doublet of doublets) |

| H-5 | 7.4 - 7.7 | ddd |

Expected ¹³C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Key Couplings |

|---|---|---|

| C-1 (C-NO₂) | ~140 - 150 | |

| C-2 (C-F) | ~145 - 155 | ¹JCF, ²JCF |

| C-3 (C-F) | ~145 - 155 | ¹JCF, ²JCF, ³JFF |

| C-4 | ~120 - 130 | JCF, JCH |

| C-5 | ~125 - 135 | JCF, JCH |

Expected ¹⁹F NMR Data for this compound

| Fluorine Position | Expected Chemical Shift (δ, ppm vs. CFCl₃) |

|---|---|

| F-2 | -120 to -140 |

Note: The data in these tables are estimated and intended for illustrative purposes. Actual experimental values may vary.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure through analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the compound is expected to show a strong molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (159.09 g/mol ).

The fragmentation of the molecular ion is guided by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). libretexts.org The presence of fluorine atoms also influences fragmentation, with potential losses of a fluorine radical (F˙, 19 Da) or hydrogen fluoride (B91410) (HF, 20 Da).

Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion or a primary fragment ion and induce further fragmentation, providing more detailed structural information and confirming fragmentation pathways.

Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion/Fragment | Identity |

|---|---|---|

| 159 | [C₆H₃F₂NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 129 | [C₆H₃F₂O]⁺ | [M - NO]⁺ |

| 113 | [C₆H₃F₂]⁺ | [M - NO₂]⁺ |

| 110 | [C₅H₃F₂]⁺ | [M - NO₂ - H - C]⁺ (Aryl cation fragment) |

Note: This table presents plausible fragmentation ions. Relative abundances would depend on the ionization energy.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound. These techniques are complementary and probe the vibrational modes of the molecule.

The FT-IR spectrum is expected to show strong absorption bands characteristic of the nitro group and the carbon-fluorine bonds. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear as two strong bands. The C-F stretching vibrations in aromatic compounds also give rise to strong absorptions. Aromatic C-H stretching and C=C ring stretching vibrations are also expected.

Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds. The symmetric stretch of the nitro group and the vibrations of the benzene ring are often strong in the Raman spectrum.

Typical Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| NO₂ Asymmetric Stretch | 1520 - 1560 | FT-IR (Strong) |

| NO₂ Symmetric Stretch | 1340 - 1370 | FT-IR (Strong), Raman (Strong) |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-F Stretch | 1100 - 1300 | FT-IR (Strong) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the benzene chromophore, modified by the attached fluoro and nitro groups. The nitro group, being a strong electron-withdrawing group, causes a bathochromic shift (red shift) of the benzene absorption bands to longer wavelengths. The presence of fluorine atoms can also modulate the position and intensity of these absorptions. The spectrum is expected to show characteristic bands corresponding to π → π* transitions of the aromatic system.

Computational Chemistry and Theoretical Modeling

Computational methods, particularly quantum chemical calculations, are powerful tools for complementing experimental data and providing deeper insight into the properties of this compound at a molecular level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to predict various molecular properties. These calculations can provide optimized molecular geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to confirm structural assignments.

Furthermore, DFT is used to investigate the electronic structure of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transition properties. The energy and distribution of these frontier orbitals are key to understanding its behavior as an electrophile in chemical reactions.

Computational studies have been performed to determine the thermochemical properties of all difluoronitrobenzene isomers. Using the G3MP2B3 composite method, the gas-phase standard molar enthalpy of formation (ΔfH°m(g)) for this compound has been estimated. chemicalbook.com Such calculations are crucial for understanding the relative stability of different isomers and for predicting reaction energetics.

Calculated Energetic Properties for Difluoronitrobenzene Isomers

| Isomer | Calculated ΔfH°m(g) (kJ·mol⁻¹) chemicalbook.com |

|---|---|

| 2,3-DFNB | -292.1 |

| 2,4-DFNB | -296.3 |

| 2,5-DFNB | -288.2 |

| 2,6-DFNB | -288.5 |

| 3,4-DFNB | -302.4 |

These computational approaches provide a powerful predictive framework for understanding the fundamental chemical and physical properties of this compound, guiding experimental design and the interpretation of spectroscopic results.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity and potential reaction pathways of molecules like this compound. These methods, primarily rooted in quantum mechanics, allow researchers to understand molecular behavior at the electronic level, offering insights that can guide synthetic efforts and explain experimental observations.

A common approach involves the use of Density Functional Theory (DFT) and other quantum mechanical methods to analyze the electronic structure of a molecule. nih.govresearchgate.net Key to predicting reactivity is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

For instance, in a study on the related isomer, 2,5-difluoronitrobenzene (B1216864), molecular orbital calculations were used to explain differences in its metabolic pathways compared to its amino-analogue, 2,5-difluoroaminobenzene. nih.gov This research proposed a working hypothesis where the relative energy levels of the frontier orbitals dictate whether the molecule undergoes a cytochrome P450-catalyzed hydroxylation or a glutathione (B108866) conjugation pathway. nih.gov For 2,5-difluoronitrobenzene, the calculations indicated that its lowest unoccupied molecular orbital (LUMO) was more susceptible to reaction with the HOMO of glutathione, predicting the major metabolic route observed. nih.gov

Such computational approaches can be used to map out entire reaction energy profiles, identifying transition states and intermediates. This allows for the calculation of activation barriers, which are critical for predicting the feasibility and rate of a given reaction pathway. While specific computational studies detailing the comprehensive reaction pathways for this compound are not widely available in published literature, the established methodologies used for other fluorinated nitroaromatics provide a clear framework for how its reactivity, including nucleophilic aromatic substitution or reduction of the nitro group, could be theoretically investigated.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. stanford.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into conformational flexibility and non-covalent intermolecular interactions. stanford.educhemrxiv.org This technique is invaluable for understanding how molecules like this compound behave in different environments, such as in solution or near a surface.

MD simulations can reveal the preferred conformations of a molecule by exploring its potential energy surface. For a relatively rigid molecule like this compound, this analysis would focus on the orientation of the nitro group relative to the benzene ring. While significant conformational changes are not expected, simulations can quantify the subtle dynamics, such as the torsional angle of the C-N bond.

Furthermore, MD simulations excel at characterizing intermolecular interactions. They can be used to calculate properties like the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. This provides a picture of the local solvent structure or the arrangement of molecules in the liquid state. For example, MD simulations of monofluoronitrobenzene (FNB) isomers in an aqueous solution interacting with a titanium electrode were used to analyze interaction energies, diffusion coefficients, and radial distribution functions. nih.gov These simulations showed how the presence of an external electric field could make the diffusion of water and FNB molecules more orderly. nih.gov

Although specific research employing molecular dynamics simulations for the detailed conformational and interaction analysis of this compound is not prominently featured in the available literature, the methods are well-established. Such studies could provide valuable data on its solvation, aggregation behavior, and interactions with other molecules or materials. researchgate.netuantwerpen.be

Computational Thermochemistry for Enthalpies of Formation and Reaction Energies

Computational thermochemistry is a critical area of research that uses theoretical calculations to determine the thermodynamic properties of chemical species. For this compound, these methods are particularly useful for obtaining data like the standard molar enthalpy of formation (ΔfH°m), which can be challenging to measure experimentally.

High-accuracy composite methods are often employed for these calculations. In a comprehensive study on difluoronitrobenzene isomers, the gas-phase enthalpy of formation for this compound was estimated using the G3MP2B3 composite approach. nih.gov This method combines results from several high-level ab initio molecular orbital calculations to achieve a high degree of accuracy. The study performed experimental measurements on the 2,4-, 2,5-, and 3,4-isomers using rotating bomb combustion calorimetry and vapor pressure studies to derive their experimental gas-phase enthalpies of formation. nih.gov

The computational results for these isomers were then compared with the experimental values to validate the accuracy of the G3MP2B3 method. The excellent agreement found between the experimental data and the computational estimates for the studied isomers lent high confidence to the theoretically derived value for this compound. nih.gov This integrated experimental and computational approach is powerful, allowing for the reliable determination of thermodynamic data for isomers that are not studied experimentally. nih.gov

The table below presents the experimental and computationally estimated gas-phase standard molar enthalpies of formation for three difluoronitrobenzene isomers from the aforementioned study, illustrating the reliability of the computational methods that were also applied to this compound.

| Compound | Experimental ΔfH°m(g) / kJ·mol⁻¹ | Computed ΔfH°m(g) / kJ·mol⁻¹ (G3MP2B3) |

|---|---|---|

| 2,4-Difluoronitrobenzene (B147775) | -(296.3 ± 1.8) | -296.5 |

| 2,5-Difluoronitrobenzene | -(288.2 ± 2.1) | -289.4 |

| 3,4-Difluoronitrobenzene (B149031) | -(302.4 ± 2.1) | -303.8 |

Research Applications of 2,3 Difluoronitrobenzene in Specialized Chemical Synthesis and Advanced Materials

Utility in Medicinal Chemistry Research

The strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating the physicochemical properties of compounds in drug discovery. 2,3-Difluoronitrobenzene serves as a valuable building block in this context, offering a scaffold that can be elaborated into a variety of biologically active molecules. Its unique substitution pattern influences electronic properties and provides vectors for further chemical modification.

Precursor for Active Pharmaceutical Ingredient (API) Synthesis and Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules targeted for pharmaceutical applications. Fluorinated nitroaromatic compounds are of significant interest in medicinal chemistry. The nitro group can be reduced to an amine, which is a versatile functional group for building diverse molecular architectures. For instance, related difluoronitrobenzene isomers are utilized in the creation of intermediates for antibacterial agents and other pharmaceutical products. google.comgoogle.com The synthesis of various fluoro-containing APIs often involves the initial nitration of a difluorobenzene precursor, highlighting the foundational role of compounds like this compound in multi-step synthetic pathways.

Scaffold for Novel Therapeutic Agents (e.g., anticancer, antimicrobial derivatives)

The difluoronitrobenzene core serves as a foundational scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

In anticancer research, fluorine substitution has been shown to be substantial for the inhibitory activity of certain enzymes. nih.gov For instance, fluorinated indole (B1671886) derivatives have demonstrated potent anticancer activities against various human cancer cell lines, including prostate, lung, and pancreas. nih.gov The synthesis of such complex heterocyclic systems can potentially start from appropriately substituted fluorinated benzene (B151609) derivatives. The 1,2,3-triazole moiety, often found in anticancer agents, can be incorporated into molecules derived from precursors like difluoronitrobenzene. researchgate.netmdpi.com

In the realm of antimicrobial agents, derivatives of this compound are explored for their potential to combat drug-resistant pathogens. The synthesis of new nitrofluoroquinolone derivatives has shown promising antimicrobial activity against clinically relevant bacteria. nih.gov Furthermore, 3-alkylidene-2-indolone derivatives, which can be synthesized from fluorinated precursors, have demonstrated high antibacterial activity, including against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The versatility of the difluoronitrobenzene scaffold allows for the creation of hybrid molecules that combine different pharmacophores to achieve synergistic or novel biological activities. researchgate.net

Table 1: Examples of Therapeutic Agents and Precursors Derived from Fluorinated Nitroaromatic Scaffolds

| Compound Class | Therapeutic Area | Role of Fluorinated Scaffold |

|---|---|---|

| Fluoroquinolone Derivatives | Antimicrobial | Core structural component for antibacterial activity. nih.gov |

| Fluorinated Indoles | Anticancer | Enhances enzymatic inhibition and cytotoxicity. nih.gov |

| 1,2,3-Triazole Hybrids | Anticancer, Antimicrobial | Serves as a versatile linker and pharmacophore. researchgate.netmdpi.com |

| 3-Alkylidene-2-indolones | Antimicrobial | Key building block for potent antibacterial agents. mdpi.com |

Building Block for Fluoro-Containing Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The introduction of fluorine can significantly alter the electronic and steric properties of a molecule, making it a key component of many modern pharmacophores. This compound provides a platform for constructing these fluoro-containing pharmacophores.

The strategic placement of fluorine atoms can lead to improved target affinity and selectivity. The carbon-fluorine bond is highly polarized and can participate in favorable electrostatic interactions with biological targets. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the half-life of a drug. The synthesis of fluorinated halonitrobenzenes and halonitrophenols from precursors like 1-chloro-2,3-difluorobenzene (B1304198) demonstrates the utility of these compounds in creating a diverse range of fluorinated building blocks for drug discovery. fluoromart.comresearchgate.net These building blocks can then be incorporated into larger molecules to fine-tune their pharmacological profiles.

Role in Agrochemical Research and Development

The agrochemical industry relies on the continuous development of new active ingredients to manage pests and diseases while ensuring crop safety and minimizing environmental impact. Fluorinated compounds play a crucial role in this sector, and this compound is an important starting material for the synthesis of various agrochemicals. bohrium.comnbinno.com

Intermediate in Herbicide and Pesticide Synthesis

This compound and its isomers are valuable intermediates in the production of herbicides and pesticides. google.com The synthesis of many modern agrochemicals involves the use of fluorinated aromatic compounds. For example, 2,4-difluoronitrobenzene (B147775) is a precursor to 2,4-difluoroaniline, which is used in the synthesis of the herbicide Diflufenican. epo.org The process for creating the pesticide teflubenzuron (B33202) involves the use of 2,4-difluoronitrobenzene as a starting material to synthesize the key intermediate 3,5-dichloro-2,4-difluoroaniline. google.com

The synthesis of 2,3,6-trifluorobenzoic acid, a valuable intermediate for insecticides and antibacterial agents, can be prepared from intermediates derived from 2,3,4-trifluoronitrobenzene. google.com This highlights the importance of the difluoronitrobenzene chemical class in accessing a wide range of functionalized aromatic rings for agrochemical applications.

Design of Agrochemicals with Improved Efficacy and Environmental Profile

The incorporation of fluorine into agrochemical structures can lead to compounds with improved efficacy, selectivity, and more favorable environmental profiles. bohrium.com Fluorine can increase the biological activity of a molecule, allowing for lower application rates, which in turn reduces the potential for environmental contamination. nih.gov

The development of novel herbicides, such as pyroxasulfone, demonstrates the successful application of fluorine chemistry in creating highly effective and selective agrochemicals. nih.gov The design of such molecules often involves the strategic use of fluorinated building blocks. The unique physicochemical properties imparted by fluorine, such as increased lipophilicity and metabolic stability, can enhance the uptake and translocation of the active ingredient within the target pest or weed. nih.gov The use of intermediates like this compound allows for the systematic modification of lead compounds to optimize their performance and environmental safety. bohrium.com

Table 2: Agrochemicals and Intermediates Synthesized from Fluorinated Nitrobenzene (B124822) Derivatives

| Compound | Type | Precursor Isomer |

|---|---|---|

| Diflufenican | Herbicide | 2,4-Difluoronitrobenzene epo.org |

| Teflubenzuron | Pesticide | 2,4-Difluoronitrobenzene google.com |

| 2,3,6-Trifluorobenzoic Acid Intermediate | Insecticide/Antibacterial | 2,3,4-Trifluoronitrobenzene google.com |

Application in Materials Science Research

The introduction of fluorine atoms into organic molecules can impart unique properties to the resulting materials, such as high thermal stability, chemical resistance, and specific electronic characteristics. umn.edu Difluoronitrobenzene compounds are thus of interest as precursors to advanced materials.

Synthesis of Advanced Polymers and Functional Materials

Fluoropolymers, polymers containing fluorine atoms, are known for their desirable physical properties including high thermal stability and chemical resistance. umn.edu These polymers are typically synthesized through the polymerization of fluorine-containing monomers. umn.edu

While this compound is classified as a potential building block for materials science, including polymers and functional materials, specific examples of its direct use as a monomer in the synthesis of advanced polymers are not extensively detailed in publicly available research. The general reactivity of the fluoro and nitro groups suggests its potential for use in nucleophilic aromatic substitution reactions to create poly(aryl ether)s or other high-performance polymers. However, detailed research findings focusing specifically on this compound for these applications are limited.

Precursor for Organic Electronic and Optoelectronic Materials

The field of organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the organic materials are crucial for the performance of these devices. The incorporation of fluorine atoms into organic semiconductor molecules is a common strategy to tune their electronic energy levels (HOMO/LUMO), which can enhance device efficiency and stability.

Construction of Supramolecular Architectures and Crystalline Frameworks

Supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, highly ordered structures held together by non-covalent interactions. These structures can have applications in areas such as gas storage, separation, and catalysis.

Research has shown that other isomers, such as 2,4-difluoronitrobenzene, can be used to construct porous supramolecular assemblies and crystalline frameworks through reactions with various linkers. nih.gov These studies utilize the reactivity of the fluorine atoms for substitution reactions to create larger, well-defined architectures. While these examples demonstrate the potential of the difluoronitrobenzene scaffold in crystal engineering, specific studies detailing the use of this compound for the construction of supramolecular architectures or crystalline frameworks are not prominently featured in the scientific literature.

Development of Specialty Chemicals and Fine Chemicals

A significant application of difluoronitrobenzene isomers is their role as intermediates in the synthesis of high-value specialty and fine chemicals, particularly for the pharmaceutical and agrochemical industries. google.com The presence of the fluorine and nitro groups provides reactive sites for further chemical transformations.

This compound serves as a precursor in multi-step synthetic pathways. For instance, it can be derived from the reaction of 2,3-dichloronitrobenzene (B165493) with potassium fluoride (B91410). google.com This transformation is a key step in producing fluorinated aromatic compounds that are otherwise difficult to synthesize.

While broad statements about its utility exist, specific, publicly documented examples of fine chemicals synthesized directly from this compound are limited. One complex derivative that has been synthesized is 2,3-difluoro-6-nitro-{[(R)-2-(tetrahydropyran-2-yl)oxypropyl]oxy}benzene, indicating its use in creating structurally precise molecules for targeted applications. prepchem.com The general class of chlorofluoronitrobenzenes and difluoronitrobenzenes are considered important intermediates for pharmaceuticals and plant protection agents. google.com

Environmental and Safety Research Considerations in the Context of 2,3 Difluoronitrobenzene

Research on Environmental Fate and Degradation Mechanisms of Nitroaromatic Compounds

Nitroaromatic compounds, including 2,3-difluoronitrobenzene, are recognized for their persistence in the environment, largely due to the electron-withdrawing nature of the nitro group which makes the aromatic ring resistant to oxidative degradation. researchgate.net Their environmental fate is governed by a combination of physical, chemical, and biological processes. While specific data for this compound is limited, research on analogous compounds provides significant insight into its likely behavior.

Biodegradation: Microbial degradation is a primary pathway for the natural attenuation of nitroaromatic compounds. Aerobic biodegradation often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) and subsequent ring cleavage. nih.gov A notable example is the degradation of the structurally similar 2,3-dichloronitrobenzene (B165493) (2,3-DCNB) by Diaphorobacter sp. strain JS3051. nih.govasm.org This bacterium utilizes a Nag-like dioxygenase system to convert 2,3-DCNB to 3,4-dichlorocatechol, which is then further metabolized. nih.govasm.org This pathway serves as a strong predictive model for the potential aerobic biodegradation of this compound.

However, the efficiency of these enzymatic processes is highly dependent on the specific substitution pattern of the halogen atoms. For instance, the same Diaphorobacter strain JS3051 that degrades 2,3-dicholoronitrobenzene and 3-chloronitrobenzene cannot grow on 3-fluoronitrobenzene. asm.orgjeffleenovels.com This is attributed to the high electronegativity of the fluorine atom, which hinders enzymatic activity and can lead to the misrouting of metabolic intermediates. asm.orgjeffleenovels.com This suggests that the degradation of this compound may be slower or follow a different pathway compared to its chlorinated analogs.

Anaerobic biodegradation typically proceeds through the reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives, which are often more amenable to further degradation.

Photodegradation: Photolysis, or degradation by light, can be a significant environmental fate process for some nitroaromatic compounds, especially in aquatic systems or on surfaces. cdhfinechemical.com Direct photolysis of nitroaromatics in water is generally a slow process. jeffleenovels.com However, the presence of photosensitizing agents or the generation of hydroxyl radicals, for example through the UV/H₂O₂ process, can dramatically accelerate their degradation. jeffleenovels.comrsc.org Research has shown that this advanced oxidation process is effective for various nitroaromatic compounds, breaking them down into simpler, less harmful substances. rsc.orgnih.gov

Hydrolysis: Hydrolysis, the reaction with water, is not typically a major degradation pathway for simple nitroaromatic compounds under neutral pH conditions due to the stability of the aromatic ring. However, under alkaline conditions, nucleophilic attack by hydroxide (B78521) ions can occur, particularly if the ring is activated by multiple electron-withdrawing groups. chemicalbook.com For this compound, the presence of two fluorine atoms in addition to the nitro group would likely make the ring susceptible to nucleophilic substitution reactions, although specific hydrolysis rate data is not readily available.

Advanced Hazard Assessment and Risk Management in Chemical Synthesis Research

The synthesis and handling of fluorinated nitroaromatic compounds like this compound require a rigorous approach to hazard assessment and risk management. This involves understanding the compound's intrinsic toxicological properties and implementing appropriate control measures to minimize exposure.

Hazard Identification: Based on available safety data, this compound is classified as a hazardous substance. chemicalbook.com Key hazard statements indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The toxicological profile for nitroaromatics often includes concerns about methemoglobinemia, where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. cdhfinechemical.comcdc.govcdc.gov While specific carcinogenicity and reproductive toxicity data for this compound are not available, the broader class of nitrobenzenes is often treated with caution, with nitrobenzene (B124822) itself being classified as "likely to be carcinogenic to humans" by the U.S. EPA. epa.gov

Risk Assessment and Management: A comprehensive risk assessment for using this compound in a research setting involves evaluating the likelihood and severity of potential exposure during all stages of a process, including synthesis, purification, and waste disposal. efpia.eu Key risk management strategies include:

Engineering Controls: Performing all manipulations within a certified chemical fume hood to prevent inhalation of vapors. chemicalbook.com

Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to prevent eye contact, and a lab coat. chemicalbook.com

Handling and Storage: Store the compound in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. fishersci.com Containers should be kept tightly closed. chemicalbook.com

Spill and Waste Management: Procedures for managing spills must be in place, typically involving absorption with an inert material and collection in a sealed container for hazardous waste disposal. cdhfinechemical.com It is crucial to prevent the compound from entering drains or waterways. chemicalbook.com All waste containing this compound must be disposed of according to local, state, and federal regulations for hazardous chemical waste. cdhfinechemical.com

Development of Green Chemistry Principles for this compound Production and Use

Applying the principles of green chemistry to the synthesis and application of this compound aims to reduce waste, minimize energy consumption, and use less hazardous substances. boehringer-ingelheim.com While specific green synthesis routes for this compound are not widely published, general strategies for fluorination and nitroaromatic synthesis can be adapted.

Sustainable Synthesis Routes: Traditional methods for producing fluorinated aromatic compounds often involve harsh conditions or hazardous reagents. For example, the Halex (halogen exchange) reaction, a common method for producing fluoroaromatics, often requires high temperatures and polar, high-boiling point solvents like sulfolane (B150427) or dimethyl sulfoxide (B87167). societechimiquedefrance.frprepchem.comgoogle.com

Green chemistry research focuses on developing more sustainable alternatives:

Catalytic Methods: Developing catalytic systems that can perform fluorination under milder conditions, reducing energy requirements and the need for stoichiometric reagents. rsc.org

Solvent Selection: Replacing hazardous, high-boiling point solvents with more environmentally benign alternatives or developing solvent-free reaction conditions, such as mechanochemical (solid-state) synthesis. rsc.org Solid-state fluorination using potassium fluoride (B91410) has shown promise for being rapid and avoiding toxic solvents. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. This involves preferring addition reactions over substitution reactions where possible.

Enzymatic Synthesis: Exploring biocatalytic methods, using enzymes like engineered P450s, to perform selective fluorination or other transformations under mild, aqueous conditions. nih.gov This represents a cutting-edge area with the potential for highly sustainable chemical production.

Lifecycle Considerations: A green chemistry approach extends beyond the synthesis to consider the entire lifecycle of the compound. This includes designing molecules that, while effective for their intended purpose (e.g., as a pharmaceutical or agrochemical intermediate), are also designed for degradation, breaking down into harmless substances in the environment after their use. guidechem.com This involves balancing the chemical stability required for function with features that allow for eventual biotic or abiotic degradation. societechimiquedefrance.frresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-difluoronitrobenzene, and how do reaction conditions influence selectivity?

- Methodology : this compound is typically synthesized via nitration of fluorinated benzene derivatives or halogen exchange reactions. For example, nitro-directed fluorination using HF or KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (50–100°C) can yield the desired isomer . Selectivity challenges arise due to competing para/meta substitution; optimizing stoichiometry and reaction time is critical to minimize byproducts like 2,4- or 3,4-difluoronitrobenzene . Characterization via HPLC (as in ) or -NMR ( ) is recommended to confirm purity.

Q. How can the physicochemical properties of this compound be experimentally determined?

- Methodology : Key properties (melting point, solubility, stability) are measured using differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and UV-Vis spectroscopy. For vapor pressure and thermodynamic studies, Knudsen effusion apparatus (as described in ) or computational methods (B3LYP/MP2) validate experimental data . Solubility in organic solvents (e.g., ethanol, DCM) is determined via gravimetric analysis under inert atmospheres to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- -NMR : Distinguishes between fluorine environments at ortho, meta, and para positions. Chemical shifts for this compound typically range from -110 to -130 ppm .

- IR Spectroscopy : Nitro group vibrations (~1520 cm) and C-F stretches (~1200 cm) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (m/z 159.09) and fragmentation patterns to rule out structural analogs .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology : The nitro group is a strong electron-withdrawing group, activating the benzene ring for SNAr at positions ortho and para to itself. Fluorine’s inductive effect further modulates reactivity. Computational studies (DFT/B3LYP) predict charge distribution and transition states, while kinetic experiments (e.g., flow chemistry in ) quantify rate constants. For example, reactions with amines (e.g., pyrrolidine) under varying temperatures (30–70°C) and residence times (0.5–3.5 min) can optimize para-substitution selectivity .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodology : Yield discrepancies often stem from competing side reactions (e.g., hydrolysis, dimerization) or impurities in starting materials. Design of Experiments (DoE) using MODDE Pro ( ) identifies critical factors (e.g., equivalents of nucleophile, solvent polarity). For example, triethylamine equivalents >2.0 may suppress acid-mediated decomposition . Cross-validation with HPLC (calibrated via external standards) ensures reproducibility .

Q. How can QSAR models predict the toxicity or environmental impact of this compound?

- Methodology : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, molecular polarizability, and nitro group orientation. Genetic algorithm-based regression () correlates these with ecotoxicity endpoints (e.g., Vibrio fischeri inhibition). Comparative studies with analogs (e.g., 2,5-difluoronitrobenzene) reveal substituent-specific toxicity trends .

Q. What role does this compound play in synthesizing agrochemicals or pharmaceuticals?

- Methodology : As a precursor, it participates in multi-step syntheses. For instance, nitro reduction (H/Pd-C) yields 2,3-difluoroaniline, which undergoes cyclization with chloral to form fungicides ( ). Flow chemistry ( ) minimizes intermediate isolation and improves scalability. Reaction monitoring via inline IR or Raman spectroscopy ensures intermediate stability .

Key Methodological Insights

- DoE Optimization : Use randomized run orders and multi-variable models (e.g., Central Composite Design) to avoid bias in flow chemistry setups .

- Computational Validation : Pair experimental thermochemical data (e.g., enthalpy of formation) with Gaussian09 calculations to resolve structural ambiguities .

- Safety Protocols : Handle this compound under inert conditions (N atmosphere) due to its sensitivity to moisture and light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.